molecular formula C10H11NO B13698439 3-Ethyl-1H-indol-7-ol

3-Ethyl-1H-indol-7-ol

Cat. No.: B13698439
M. Wt: 161.20 g/mol
InChI Key: CFPLWDXEKAYKJW-UHFFFAOYSA-N
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Description

3-Ethyl-1H-indol-7-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and are used in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-Ethyl-1H-indol-7-ol, often involves the construction of the indole ring through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method is the Heck reaction, which uses palladium-catalyzed coupling of aryl halides with alkenes .

Industrial Production Methods

Industrial production of indole derivatives typically involves optimizing these synthetic routes to achieve higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1H-indol-7-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

3-Ethyl-1H-indol-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-1H-indol-7-ol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-1H-indol-7-ol is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

3-ethyl-1H-indol-7-ol

InChI

InChI=1S/C10H11NO/c1-2-7-6-11-10-8(7)4-3-5-9(10)12/h3-6,11-12H,2H2,1H3

InChI Key

CFPLWDXEKAYKJW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=C1C=CC=C2O

Origin of Product

United States

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